molecular formula C7H16N2O2S B13921913 2-Amino-N-cyclopentylethanesulfonamide

2-Amino-N-cyclopentylethanesulfonamide

Cat. No.: B13921913
M. Wt: 192.28 g/mol
InChI Key: UIMHUTAUKKDFOC-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentylethanesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the nitrogen of an ethanesulfonamide backbone, with an additional amino substituent.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-amino-N-cyclopentylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-5-6-12(10,11)9-7-3-1-2-4-7/h7,9H,1-6,8H2

InChI Key

UIMHUTAUKKDFOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopentylethanesulfonamide typically involves the reaction of cyclopentylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production of 2-Amino-N-cyclopentylethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopentylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or amines.

Scientific Research Applications

2-Amino-N-cyclopentylethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopentylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-Amino-N-cyclopentylethanesulfonamide with two analogs: 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3) and N-ethylbenzenesulfonamide.

Property 2-Amino-N-cyclopentylethanesulfonamide 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide N-ethylbenzenesulfonamide
Core Structure Ethanesulfonamide Benzenesulfonamide Benzenesulfonamide
Substituents Cyclopentyl, amino Cyclohexyl, methyl, amino Ethyl
Molecular Weight (g/mol) ~220 (estimated) ~280 ~185
Polarity Moderate (cyclopentyl + sulfonamide) Low (bulky cyclohexyl/methyl) Low (ethyl)
Typical Purity Standard Not reported ≥98.0% assay purity ≥95% (industrial grade)
Applications Research intermediate (inferred) Acid dye synthesis, pharmaceutical intermediates Solubility enhancer
Key Observations:
  • Substituent Effects :
    • The cyclopentyl group introduces steric hindrance but less than cyclohexyl analogs, balancing lipophilicity and reactivity.
    • The absence of a methyl group (compared to CAS 70693-59-3) reduces steric bulk, possibly improving synthetic accessibility.
  • Purity Standards : Industrial analogs like CAS 70693-59-3 require ≥98% purity for consistent performance in dye synthesis, suggesting similar thresholds may apply to the target compound .

Research Findings and Trends

  • This could limit high-temperature applications compared to CAS 70693-59-3 .
  • Solubility : The ethyl group in the target compound may enhance water solubility relative to methyl or cyclohexyl derivatives, though this requires experimental validation.
  • Biological Activity: Sulfonamides with amino groups often exhibit enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition). The cyclopentyl moiety might optimize binding pocket interactions compared to bulkier substituents.

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